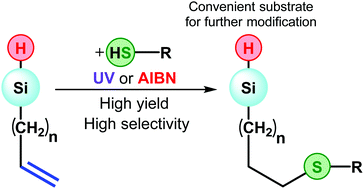A thiol–ene click reaction with preservation of the Si–H bond: a new approach for the synthesis of functional organosilicon compounds†
New Journal of Chemistry Pub Date: 2021-02-18 DOI: 10.1039/D1NJ00411E
Abstract
This work presents an approach for the preparation of functional hydrosilanes. The essence of the method is a thiol–ene click reaction on vinyl or allylsilanes. In this case, the Si–H bond in the substrate molecule is not affected. The reaction proceeds with radical (AIBN) or UV initiation with yields close to quantitative. This makes it possible to obtain aliphatic, aromatic, carboxyl and alkoxysilyl derivatives of the corresponding silanes. Crystalline tris(3-(phenylthio)propyl) silane was obtained and characterized for the first time. In the case when the thiol–ene reaction leads to the formation of a three-dimensional network, it was possible to obtain Si–H-containing materials – a transparent monolith and an aerogel with a density of 0.26 g ml−1.


Recommended Literature
- [1] Fluorescence-activated droplet sorting (FADS): efficient microfluidic cell sorting based on enzymatic activity†
- [2] Biodegradable containers composed of anionic liposomes and cationic polypeptide vesicles†
- [3] Back matter
- [4] An improved k-nearest neighbour method to diagnose breast cancer
- [5] Synthesis of bisarylethyne–peptide conjugates†
- [6] Some reactions of 3-hydroxyimino-2,4-dimethyl-1,5-benzodiazepine
- [7] Photostable, hydrophilic and functional near infrared quaterrylenediimide-cored dendrimers for biomedical imaging†
- [8] Monte Carlo simulation of temperature-induced reversible morphological changes between sphere and vesicle formed by AB diblock copolymers†
- [9] High density hydrogen storage in superactivated carbons from hydrothermally carbonized renewable organic materials†
- [10] Study of endothelial cell apoptosis using fluorescence resonance energy transfer (FRET) biosensor cell line with hemodynamic microfluidic chip system†

Journal Name:New Journal of Chemistry
Research Products
-
CAS no.: 118476-89-4
-
CAS no.: 126812-37-1
-
CAS no.: 10162-82-0









